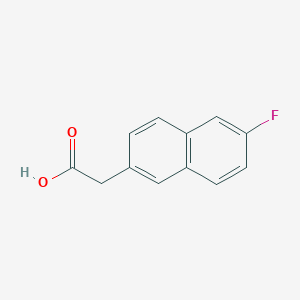

![molecular formula C28H25N3O2S2 B2707853 N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide CAS No. 130925-07-4](/img/structure/B2707853.png)

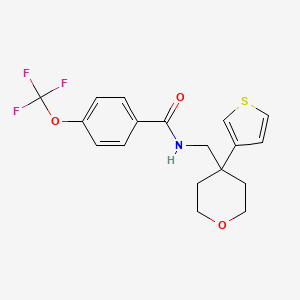

N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

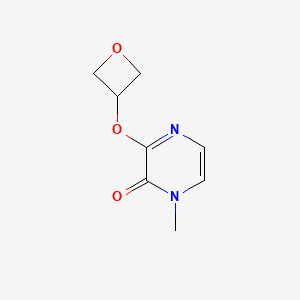

N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide is a useful research compound. Its molecular formula is C28H25N3O2S2 and its molecular weight is 499.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Smart Fluorescent Materials

A study explored carbazole-based diphenyl maleimide dyes, demonstrating their intense emission in solid states due to twisted conformation fixed by weak intermolecular interactions. These materials exhibit sensitivity to external stimuli like heat, pressure, and vapor, leading to phase transitions. The N-benzyl analogue of these dyes has been utilized in rewritable data recording processes and sensing for low hydrostatic pressure, indicating potential applications in data storage and pressure sensing technologies (Xiaofei Mei et al., 2016).

Tetrazole Synthesis

Another research avenue involves the cyclization of hydrazonoyl azides to form tetrazoles, highlighting the reactivity of N-sulfonyl substituted compounds. This process emphasizes the electron-withdrawing nature of the sulfonyl group, promoting cyclization and illustrating the compound's role in synthesizing heterocyclic compounds (S. Ito et al., 1984).

Blatter Radicals

The reaction of N-aryliminophosphoranes with 1-(het)aroyl-2-aryldiazenes to produce Blatter radicals showcases an application in organic electronics and radical chemistry. This method provides a route to synthesize 1,3-diaryl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yls, potentially useful in electronic materials due to their radical properties (Anastasia C Savva et al., 2017).

Electrochemical Synthesis

The electrochemical oxidation of N,N'-diphenyl-l,4-phenylenediamine to synthesize N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives introduces a green methodology for producing complex organic molecules. This process, which involves a novel "ECDispCMich" mechanism, underlines the importance of electrochemical methods in organic synthesis (S. Kaihani et al., 2015).

Polyimide Membranes

Research into sulfonyl-containing polyimide membranes for pervaporation separation of aromatic/aliphatic hydrocarbon mixtures reveals applications in chemical separation processes. These membranes exhibit preferential permeability to aromatics over aliphatics, offering insights into the development of more efficient separation technologies (Jianquiang Hao et al., 1997).

Propriétés

IUPAC Name |

3-[(Z)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFKMGSLPRLVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/CS(=O)(=O)C2=CC=CC=C2)/NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2707772.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2707778.png)

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride](/img/structure/B2707791.png)